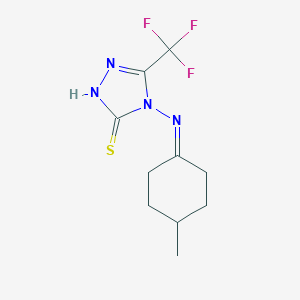
N-(2-butoxyphenyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-butoxyphenyl)pentanamide, also known as BPP, is a synthetic compound that belongs to the family of fatty acid amides. It is widely used in scientific research for its potential therapeutic effects and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(2-butoxyphenyl)pentanamide is not fully understood, but it is believed to act through a range of pathways, including the inhibition of protein kinases, the modulation of ion channels, and the activation of transcription factors. N-(2-butoxyphenyl)pentanamide has been shown to interact with a range of molecular targets, including the TRPV1 receptor, the CB1 receptor, and the PPARα receptor.
Biochemical and Physiological Effects
N-(2-butoxyphenyl)pentanamide has a range of biochemical and physiological effects, including the modulation of lipid metabolism, the regulation of oxidative stress, and the modulation of the immune system. N-(2-butoxyphenyl)pentanamide has been shown to increase the levels of high-density lipoprotein (HDL) cholesterol, which is associated with a lower risk of cardiovascular disease. N-(2-butoxyphenyl)pentanamide has also been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-butoxyphenyl)pentanamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. N-(2-butoxyphenyl)pentanamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-(2-butoxyphenyl)pentanamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are many potential future directions for research on N-(2-butoxyphenyl)pentanamide. One area of interest is the development of N-(2-butoxyphenyl)pentanamide-based therapies for cancer, inflammation, and neurodegenerative disorders. Another area of interest is the elucidation of the molecular mechanisms underlying the therapeutic effects of N-(2-butoxyphenyl)pentanamide. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of N-(2-butoxyphenyl)pentanamide, including its absorption, distribution, metabolism, and excretion in vivo.
Conclusion
In conclusion, N-(2-butoxyphenyl)pentanamide is a synthetic compound that has a range of potential therapeutic effects and is widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on N-(2-butoxyphenyl)pentanamide is needed to fully elucidate its therapeutic potential and to develop effective N-(2-butoxyphenyl)pentanamide-based therapies for a range of diseases.
Métodos De Síntesis
N-(2-butoxyphenyl)pentanamide is synthesized through the reaction of 2-butoxyphenylamine with pentanoyl chloride, resulting in the formation of N-(2-butoxyphenyl)pentanamide. The reaction is typically carried out in the presence of a base catalyst, such as triethylamine or pyridine, and an organic solvent, such as dichloromethane or chloroform. The resulting product is then purified through a series of chromatography steps to obtain a high purity compound suitable for scientific research.
Aplicaciones Científicas De Investigación
N-(2-butoxyphenyl)pentanamide has been widely studied for its potential therapeutic effects in a range of diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(2-butoxyphenyl)pentanamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, N-(2-butoxyphenyl)pentanamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, N-(2-butoxyphenyl)pentanamide has been shown to protect against neuronal damage and improve cognitive function.
Propiedades
Nombre del producto |
N-(2-butoxyphenyl)pentanamide |
|---|---|
Fórmula molecular |
C15H23NO2 |
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
N-(2-butoxyphenyl)pentanamide |
InChI |
InChI=1S/C15H23NO2/c1-3-5-11-15(17)16-13-9-7-8-10-14(13)18-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3,(H,16,17) |
Clave InChI |
UXWNCNAZHXLUPG-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC=C1OCCCC |
SMILES canónico |
CCCCC(=O)NC1=CC=CC=C1OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Methylphenyl)-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B255002.png)
![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255010.png)
![(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255013.png)
![(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B255014.png)
![ethyl 2-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255015.png)
![Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B255017.png)
![4-amino-3-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B255018.png)
![Ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255024.png)
![Ethyl 5-acetyl-2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B255026.png)

![(4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one](/img/structure/B255028.png)

![6-(2-Methyl-3-benzofuranyl)-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B255033.png)
